molecular formula C8H5ClN2O B12303948 4-Chloro-2-(2-furyl)pyrimidine

4-Chloro-2-(2-furyl)pyrimidine

Cat. No.: B12303948
M. Wt: 180.59 g/mol
InChI Key: YGKZTBZNNZEFLE-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-furyl)pyrimidine is an organic compound with the molecular formula C8H5ClN2O. It is a heterocyclic aromatic compound that contains both chlorine and furan moieties attached to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-furyl)pyrimidine typically involves the reaction of 2-furylamine with a chlorinating agent in the presence of a base. One common method includes the use of phosphorus oxychloride (POCl3) as the chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of safer and more environmentally friendly reagents is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-furyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-(2-furyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-furyl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors. For example, it can inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(2-furyl)pyrimidine is unique due to the presence of both chlorine and furan moieties, which confer distinct reactivity and properties. The furan ring enhances its electron-donating ability, making it more reactive in electrophilic aromatic substitution reactions compared to similar compounds .

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

4-chloro-2-(furan-2-yl)pyrimidine

InChI

InChI=1S/C8H5ClN2O/c9-7-3-4-10-8(11-7)6-2-1-5-12-6/h1-5H

InChI Key

YGKZTBZNNZEFLE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC=CC(=N2)Cl

Origin of Product

United States

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